molecular formula C21H20FNO4S2 B2646436 Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate CAS No. 1984073-02-0

Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B2646436
CAS No.: 1984073-02-0
M. Wt: 433.51
InChI Key: GQTMZNVFNNNIDT-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This particular compound features a thiophene ring substituted with various functional groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the sulfonyl, amino, and ester groups through various substitution reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and methylating agents. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the aromatic rings.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: In material science, it is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with various substitutions on the aromatic rings. Examples include:

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene core but differ in the functional groups attached.

    Sulfonyl-substituted thiophenes: These compounds have similar sulfonyl groups but may vary in other substituents.

Uniqueness

What sets Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.

Properties

IUPAC Name

methyl 3-[(4-ethylphenyl)-methylsulfamoyl]-4-(3-fluorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4S2/c1-4-14-8-10-17(11-9-14)23(2)29(25,26)20-18(13-28-19(20)21(24)27-3)15-6-5-7-16(22)12-15/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTMZNVFNNNIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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